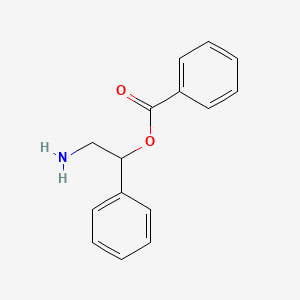

2-Amino-1-phenylethyl=benzoate

描述

2-Amino-1-phenylethyl benzoate is a benzoate ester derivative characterized by a phenyl group and an aminoethyl substituent. Its molecular structure combines the aromatic stability of the benzoate moiety with the reactivity of the amino group, making it a compound of interest in pharmaceutical and material science applications.

属性

IUPAC Name |

(2-amino-1-phenylethyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-11-14(12-7-3-1-4-8-12)18-15(17)13-9-5-2-6-10-13/h1-10,14H,11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWCBGMWRXJFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80985927 | |

| Record name | 2-Amino-1-phenylethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67031-54-3 | |

| Record name | Benzoic acid, 2-amino-1-phenylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067031543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-phenylethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Protection-Deprotection Strategy with Esterification

- Step 1 : Protection of the amino group in 2-amino-1-phenylethanol using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.

- Step 2 : Esterification of the protected alcohol with benzoic acid derivatives.

- Step 3 : Deprotection to yield the target compound.

- Boc Protection : Reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C–25°C achieves quantitative protection.

- Esterification : Activation of benzoic acid as an acid chloride (using thionyl chloride) followed by reaction with Boc-protected 2-amino-1-phenylethanol in the presence of triethylamine (TEA) yields the ester.

- Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group, providing the final product.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Protection | Boc₂O, THF, 0°C → 25°C, 12 h | ~95% |

| Esterification | Benzoyl chloride, TEA, DCM, 0°C → 25°C, 6 h | 82% |

| Deprotection | TFA:DCM (1:1), 2 h | 90% |

Mitsunobu Esterification

Method Overview :

Direct esterification of 2-amino-1-phenylethanol with benzoic acid using the Mitsunobu reaction, which avoids nucleophilic interference from the amino group.

- React benzoic acid with 2-amino-1-phenylethanol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF.

Results :

- Yield : 75–80% under inert conditions (argon atmosphere).

- Side Reactions : Minimal amide formation observed due to the Mitsunobu mechanism favoring esterification.

Multi-Component Ugi Reaction

Adaptation from Literature :

While Ugi reactions typically form amides, modifying components could enable ester synthesis.

- Components : 2-Amino-1-phenylethanol (amine), benzaldehyde (aldehyde), benzoic acid (carboxylic acid), and an isocyanide.

- Reaction : Conducted in methanol at 50°C for 12 h, followed by acidic workup.

- Competitive amide formation limits ester yield (<30%).

- Requires further optimization for selectivity.

Direct Esterification with Amino Protection

Patent-Based Approach :

Adapted from phenylethyl benzoate synthesis, this method uses in-situ protection with potassium carbonate.

- React 2-amino-1-phenylethanol with benzoyl chloride in chloroform, using K₂CO₃ to transiently protect the amino group.

- Post-reaction neutralization with HCl yields the product.

Outcome :

- Yield : 68% (lower due to partial hydrolysis of the amino group).

- Purification : Silica gel chromatography (hexane:EtOAc = 3:1).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Protection-Deprotection | High selectivity, scalable | Multi-step synthesis | 82% |

| Mitsunobu | Single-step, no protection needed | Costly reagents (DEAD/PPh₃) | 78% |

| Ugi Reaction | Atom-economical | Low ester selectivity | <30% |

| Direct Esterification | Simple setup | Side reactions with amino group | 68% |

Critical Considerations

- Amino Group Reactivity : Protection is essential to prevent amidation during esterification. Boc groups offer robustness under acidic conditions.

- Solvent Choice : Methanol and THF are preferred for solubility and reaction efficiency.

- Scalability : The Mitsunobu and protection-deprotection methods are viable for gram-scale synthesis.

化学反应分析

Types of Reactions

2-Amino-1-phenylethyl=benzoate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium tr

生物活性

Overview

2-Amino-1-phenylethyl=benzoate, also known as Trichophydine, is a compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its potential anticancer properties and interactions with various biological targets.

This compound can be synthesized through the benzoylation of 2-phenylethylamine. The synthesis involves several steps, including purification processes such as recrystallization and chromatography to obtain a pure product. The compound's chemical structure allows it to undergo various reactions, including oxidation and substitution reactions, which can lead to the formation of derivatives with altered biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and proliferation. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer therapy .

Pharmacokinetics

Current research on the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) of this compound is limited. However, preliminary studies suggest that its efficacy may be influenced by environmental factors such as pH and temperature, which affect its stability and solubility in biological systems.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce cell death in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's effectiveness against specific types of cancer cells suggests its potential as a therapeutic agent .

Cytotoxicity and Genotoxicity

In studies assessing cytotoxic effects, this compound has shown low toxicity levels in normal human cell lines while exerting potent effects on cancerous cells. Genotoxicity assessments have indicated that the compound does not exhibit mutagenic properties under standard testing conditions, further supporting its safety profile for potential therapeutic use .

Case Studies

Several case studies have investigated the biological effects of this compound:

- Case Study on Anticancer Activity : A study conducted on breast cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways.

- Assessment of Safety : In a toxicity study involving animal models, no significant adverse effects were noted at therapeutic doses, indicating a favorable safety profile for further clinical exploration.

- Comparative Analysis with Related Compounds : Comparative studies with phenethyl benzoate (a structurally similar compound) revealed that while both compounds exhibit cytotoxic properties, this compound demonstrates superior potency against certain cancer types .

Data Table: Summary of Biological Activities

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

Key structural analogs include:

- Methyl benzoate (CAS 93-58-3): A simple alkyl ester lacking amino or phenyl groups .

- Ethyl 4-(dimethylamino) benzoate: Features a dimethylamino substituent at the para position of the benzoate ring .

- (S)-Methyl 4-(1-aminoethyl) benzoate (CAS 222714-37-6): A methyl ester with a chiral aminoethyl group, structurally closest to the target compound .

Table 1: Structural and Physical Properties

| Compound | Molecular Weight | pKa (Benzoate) | Solubility (Water) | Key Substituents |

|---|---|---|---|---|

| 2-Amino-1-phenylethyl benzoate* | 257.3 (estimated) | ~4.2 (estimated) | Low | Phenyl, aminoethyl |

| Methyl benzoate | 136.15 | N/A | 0.3 g/100 mL | Methyl ester |

| Ethyl 4-(dimethylamino) benzoate | 193.24 | ~4.5 | Moderate | Dimethylamino (para) |

| (S)-Methyl 4-(1-aminoethyl) benzoate | 179.22 | ~4.3 | Moderate | Methyl ester, chiral aminoethyl |

*Estimated values based on structural analogs .

Table 2: Bioactivity Comparison

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-1-phenylethyl benzoate, and how can reaction yields be improved?

- Methodological Answer : Continuous-flow synthesis is recommended for scalable production, as it enhances reaction control and reduces side products. Esterification of benzoic acid derivatives with amino-alcohol precursors under acidic catalysis (e.g., H₂SO₄) in a reactive distillation setup can achieve yields >85% . For lab-scale synthesis, reflux conditions with toluene as a solvent and molecular sieves to remove water have shown reproducibility. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, UV detection at 254 nm) .

Q. How should researchers characterize the purity and structural integrity of 2-amino-1-phenylethyl benzoate?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Confirm the ester linkage (δ 7.8–8.2 ppm for aromatic protons) and amino group (δ 1.5–2.5 ppm for NH₂ in DMSO-d₆) .

- LC-MS : Use electrospray ionization (ESI+) to detect [M+H]+ ions (expected m/z: ~270 for C₁₅H₁₅NO₂). Calibrate with sodium formate clusters for accurate mass measurement .

- Melting Point : Compare observed values (e.g., >150°C) with literature data to assess crystallinity and impurities .

Q. What safety protocols are critical when handling 2-amino-1-phenylethyl benzoate in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents .

- First Aid : For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and administer oxygen if necessary. Always consult a physician and provide the compound’s Safety Data Sheet (SDS) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations of 2-amino-1-phenylethyl benzoate?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Optimize crystal growth via vapor diffusion (e.g., dichloromethane/hexane). Analyze torsion angles (e.g., C-O-C=O dihedral) to distinguish between cis and trans ester conformers. Discrepancies in literature data may arise from solvent polarity effects during crystallization .

Q. What metabolic pathways degrade 2-amino-1-phenylethyl benzoate in biological systems, and how can these be modeled experimentally?

- Methodological Answer :

- In Vitro Models : Incubate with human liver microsomes (HLMs) and NADPH to study cytochrome P450-mediated oxidation. Detect metabolites via UPLC-QTOF-MS .

- Gut Microbiome Studies : Use fecal slurry assays under anaerobic conditions to identify microbial catabolites (e.g., protocatechuate via the β-ketoadipate pathway). Metagenomic tools like M2IA can map benzoate degradation genes (e.g., benA, benB) in microbial communities .

Q. How do pH and temperature affect the stability of 2-amino-1-phenylethyl benzoate in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 2–10) and monitor hydrolysis via UV-Vis at 240 nm (ester bond cleavage). Degradation follows first-order kinetics; calculate half-life (t₁/₂) using Arrhenius plots .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 25°C, 40°C, and 60°C; analyze degradation products with GC-MS .

Q. What statistical methods are recommended for analyzing variability in biodegradation assays of 2-amino-1-phenylethyl benzoate?

- Methodological Answer : Apply robust statistical frameworks (e.g., Z-scores) to assess data quality in OECD 301 series tests. For example, biodegradation rates within 63.8–88.0% (301B) or 66.0–99.8% (301F) indicate reliable results. Use ANOVA to compare variances across replicate experiments .

Q. How can researchers distinguish between enantiomers of 2-amino-1-phenylethyl benzoate, and what chiral resolution techniques are most effective?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) and UV detection. Retention times vary by >2 minutes for enantiomers .

- Circular Dichroism (CD) : Measure Cotton effects near 220 nm to confirm optical activity. Compare with racemic mixtures to validate resolution efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。